N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound falls into the category of carboxamides and contains multiple functional groups, including thiophene and oxazole moieties. Its molecular complexity suggests potential applications in medicinal chemistry and materials science.
This compound is classified as a carboxamide due to the presence of the carboxamide functional group. It also contains heterocycles such as oxazole and thiophene, which are known for their biological activity. The presence of the tetrahydronaphthalene structure further enhances its potential for diverse applications.
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and purity of the product. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of intermediates and the final product.
The compound's molecular formula is , with a molecular weight of approximately 366.45 g/mol. Its structural features include:
The InChI key for this compound is XUJZVQWUJZLJON-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC2=C(C=C1)C(=C(C2)C(=O)N(C3=CC=CS3)C(=O)O)C(=O)N(C4=CC=C(S(=O)(=O)C4)C(=O)N)C(=O)N. These data points are essential for computational modeling and database searches in chemical literature .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions. Common reagents include halides for substitution reactions and various oxidizing agents for oxidation processes.
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is not fully elucidated but is hypothesized to involve interactions with biological targets due to its structural features.
Potential action mechanisms include:
Further studies utilizing biological assays are necessary to quantify its activity against specific targets and determine effective dosage ranges.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 366.45 g/mol |
| Melting Point | Not specified; requires empirical determination |
| Solubility | Soluble in DMSO; insoluble in water |
These properties are crucial for determining suitable conditions for handling and application in laboratory settings .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has potential applications in several fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2